

# Spectroscopic Profile of 5-Bromopyridine-2-carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromopyridine-2-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromopyridine-2-carboxylic acid** (also known as 5-bromopicolinic acid), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of data from closely related analogs, established spectroscopic principles, and typical experimental methodologies. This information is intended to serve as a valuable resource for the characterization and quality control of **5-Bromopyridine-2-carboxylic acid** in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **5-Bromopyridine-2-carboxylic acid** and its derivatives. These values are compiled from literature data on analogous compounds and general principles of spectroscopic interpretation.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

While specific experimental data for **5-Bromopyridine-2-carboxylic acid** is not readily available, the following table provides data for the closely related methyl 5-bromopyridine-2-carboxylate, which can be used for comparative purposes. The characteristic downfield shift of the carboxylic acid proton is also noted.

Proton	Predicted Chemical Shift ( $\delta$ ) for the Acid	Multiplicity	Coupling Constant (J) in Hz	Data for Methyl 5-bromopyridine -2-carboxylate (in DMSO)[1]
H-6	~8.8 ppm	d	~2.0 Hz	8.86
H-4	~8.3 ppm	dd	~8.4, 2.4 Hz	8.28
H-3	~8.0 ppm	d	~8.4 Hz	8.00
-COOH	>10 ppm	br s	-	N/A

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

The predicted  $^{13}\text{C}$  NMR chemical shifts for **5-Bromopyridine-2-carboxylic acid** are based on typical values for substituted pyridines and carboxylic acids.

Carbon	Predicted Chemical Shift ( $\delta$ )
C-2 (C-COOH)	165 - 175 ppm
C-6	~150 ppm
C-4	~140 ppm
C-3	~125 ppm
C-5 (C-Br)	~120 ppm
COOH	165 - 185 ppm

## Table 3: Infrared (IR) Spectroscopy Data

The expected IR absorption bands for **5-Bromopyridine-2-carboxylic acid** are based on the characteristic vibrational modes of carboxylic acids and substituted pyridine rings.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H	Stretch	2500 - 3300	Strong, Broad
C-H (aromatic)	Stretch	3000 - 3100	Medium
C=O	Stretch	1710 - 1760	Strong
C=C, C=N	Ring Stretch	1400 - 1600	Medium
C-O	Stretch	1210 - 1320	Strong
O-H	Bend	910 - 950	Medium

## Table 4: Mass Spectrometry Data

The molecular weight of **5-Bromopyridine-2-carboxylic acid** is 202.01 g/mol .[\[2\]](#)[\[3\]](#) The expected mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Ion	m/z	Description
[M] <sup>+</sup>	202/204	Molecular ion (presence of Br isotope)
[M-OH] <sup>+</sup>	185/187	Loss of hydroxyl radical
[M-COOH] <sup>+</sup>	157/159	Loss of carboxyl group

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-Bromopyridine-2-carboxylic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or MeOD).

The solution is then transferred to a 5 mm NMR tube.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- $^{13}\text{C}$  NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

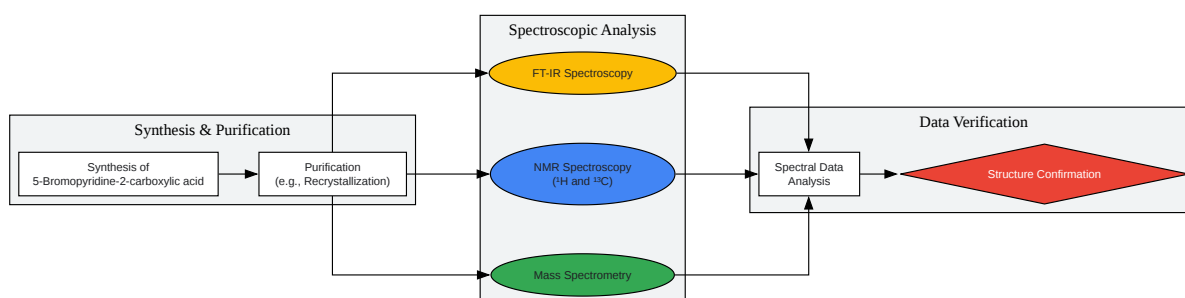
- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron impact (EI) or electrospray ionization (ESI) can be used. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
- Mass Analysis: The mass-to-charge ratio ( $m/z$ ) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

## Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of **5-Bromopyridine-2-carboxylic acid**.



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Caption: Workflow for the synthesis and spectroscopic confirmation of **5-Bromopyridine-2-carboxylic acid**.

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## References

- 1. 30766-11-1 | 5-Bromopicolinic acid | Bromides | Ambeed.com [ambeed.com]
- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromopyridine-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189602#spectroscopic-data-of-5-bromopyridine-2-carboxylic-acid]

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